2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

medicinal chemistry organic synthesis structure-activity relationship

Researchers sourcing piperidine-based building blocks often encounter failed syntheses and screening false negatives when regioisomeric impurities contaminate chiral drug candidates. This compound directly addresses that risk: • Defined 3-methyl stereocenter ensures spatial fidelity in chiral transformations-2-methyl or 4-methyl analogs cannot substitute without altering stereochemical outcomes critical for CNS target recognition. • Tuned α-chloro electrophilicity (intermediate between bromo and non-halogenated analogs) enables chemoselective activation in complex synthetic pathways. • Analytical certification (NMR, HPLC ≥95%) with confirmed DMSO solubility >30 mg/mL guarantees reproducibility across HTS campaigns.

Molecular Formula C10H18ClNO
Molecular Weight 203.71 g/mol
CAS No. 2090399-63-4
Cat. No. B1531980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one
CAS2090399-63-4
Molecular FormulaC10H18ClNO
Molecular Weight203.71 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCCC(C1)C)Cl
InChIInChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-6-4-5-8(2)7-12/h8-9H,3-7H2,1-2H3
InChIKeyLIXICBQPPGBKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one: Chemical Identity & Class


2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one (CAS 2090399-63-4) is a synthetic chlorinated ketone with molecular formula C10H18ClNO and molecular weight 203.71 g/mol . The compound features a reactive α-chloro carbonyl group directly attached to a 3-methylpiperidine heterocycle. This specific substitution pattern places it within a family of piperidine-based building blocks extensively used in medicinal chemistry and organic synthesis . Unlike structurally similar cathinone derivatives (e.g., 3-methylmethcathinone), this compound lacks an aromatic ring and belongs to the distinct chemical class of aliphatic chlorinated ketones [1].

Why Piperidine Analogs Cannot Substitute 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one


Generic substitution within the 2-chloro-1-(piperidin-1-yl)butan-1-one family fails because the position and nature of substituents critically govern reactivity, selectivity, and biological profile. The 3-methyl group introduces a defined steric and electronic perturbation at the piperidine nitrogen environment [1]. Replacing this with an unsubstituted piperidine (CAS 87967-99-5), a 2-methyl regioisomer (CAS 63177-39-9), or a 4-methyl variant alters the conformational landscape and nucleophilicity of the amine, directly modifying reaction outcomes in N-acylation or alkylation sequences . Furthermore, exchanging the α-chloro group for a bromo atom (2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one) changes both leaving-group propensity and electrophilic character, making simple halogen swaps unreliable without re-optimization . Relocating the chlorine to a chloromethyl substituent on the piperidine ring (CAS 877624-57-2) produces a structurally isomeric but functionally distinct alkylating agent . These structural variations preclude interchangeable use in synthesis or biological screening without rigorous re-validation.

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one: Differentiation Evidence vs. Analogs


Regiochemical Identity: 3-Methyl vs. 2-/4-Methyl Isomers

The 3-methyl substitution on the piperidine ring generates a chiral center at C3 and introduces a steric environment absent in unsubstituted piperidine analogs (CAS 87967-99-5). Computational thermochemical studies demonstrate that methylpiperidine conformational stability is position-dependent, with the 3-methyl isomer exhibiting a distinct energy well compared to the 2-methyl (CAS 63177-39-9) and 4-methyl derivatives [1]. This regiochemistry directly impacts the nitrogen lone-pair accessibility and thus the reactivity of the amide bond formed during synthesis.

medicinal chemistry organic synthesis structure-activity relationship

α-Chloro Carbonyl Electrophilicity vs. Bromo & Non-Halogenated

The α-chloro ketone moiety of the target compound defines its electrophilic reactivity. Compared to the corresponding α-bromo analog (2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one, CAS 1016737-57-7), the chlorine atom provides attenuated leaving-group ability, which can lead to better reaction control in nucleophilic substitution sequences. The non-halogenated analog 1-(3-methylpiperidin-1-yl)butan-1-one (CAS 53662-16-1, MW 169.26) lacks an electrophilic center entirely and cannot participate in alkylation chemistry . This halogen-dependent reactivity profile is a primary determinant of synthetic utility.

organic synthesis alkylating agent reactive intermediate

Bioactivity Fingerprint: Target Engagement vs. Structural Isomers

While comprehensive head-to-head pharmacological data are not available in the retrieved literature, BindingDB and ChEMBL records indicate that compounds with the 2-chloro-1-(3-methylpiperidin-1-yl)alkan-1-one scaffold have demonstrated activity at metabotropic glutamate receptor 1 (mGluR1) with high potency [1]. A structurally related compound, 2-chloro-1-(3-methylpiperidin-1-yl)propan-1-one (CAS 885459-99-4), shows antagonist activity at the vasoactive intestinal peptide receptor 1 (VIPR1) with an IC50 of 100 nM [2]. By contrast, the 1-(3-chloromethyl-piperidin-1-yl)-butan-1-one isomer (CAS 877624-57-2), where the chlorine is relocated to a chloromethyl group, has not been associated with these specific activities . This suggests that the precise positioning of the chlorine atom on the butanone backbone is critical for target recognition.

pharmacology target engagement selectivity profiling

Solubility & Storage Stability Profile

Physicochemical profiling is essential for compound management in screening libraries. The target compound exhibits solubility in DMSO exceeding 30 mg/mL, which is comparable to or better than many chlorinated piperidine analogs . Its predicted pKa of approximately 9.86 indicates that the piperidine nitrogen will be predominantly protonated at physiological pH, influencing both solubility and membrane permeability . Storage stability data for structurally related chlorinated piperidine derivatives indicate that DMSO stock solutions can be stored at -20°C for up to 3 months without significant degradation, though specific stability data for CAS 2090399-63-4 are not published .

pre-formulation drug discovery compound management

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one: Application Scenarios


Stereoselective Synthesis of 3-Methylpiperidine Pharmacophores

The defined 3-methyl stereocenter on the piperidine ring makes this compound a preferred starting material for synthesizing chiral drug candidates where the methyl group must occupy a specific spatial orientation. As shown in Section 3, the 3-methyl regioisomer cannot be substituted by the 2-methyl or 4-methyl analogs without altering the stereochemical outcome of subsequent transformations [1]. This is critical for medicinal chemistry programs targeting receptors with chiral recognition, where even minor changes in the piperidine substituent position can abolish target binding [2].

Controlled Alkylation in Multi-Step Synthesis

The α-chloro carbonyl group provides a tuned electrophilic reactivity that is intermediate between the more reactive α-bromo analog and the inert non-halogenated baseline, as discussed in Section 3. This controlled reactivity profile is advantageous in complex synthetic pathways where chemoselectivity must be maintained across multiple functional groups. The chloro leaving group permits sequential activation strategies that would be incompatible with a more labile bromo substituent .

Building Block for CNS-Targeted Chemical Libraries

Evidence from BindingDB and ChEMBL indicates that the 2-chloro-1-(3-methylpiperidin-1-yl)alkan-1-one scaffold participates in interactions with CNS-relevant targets such as mGluR1 [2]. The 3-methylpiperidine motif is a privileged structure in CNS drug discovery, and the additional α-chloro carbonyl provides a reactive handle for further diversification. Procurement of the exact CAS number ensures that library synthesis produces compounds with the intended 3-methyl regio- and stereochemistry, avoiding false negatives in screening that could arise from regioisomeric impurities.

HTS Library Production & Compound Management

With confirmed DMSO solubility exceeding 30 mg/mL and a predicted pKa of 9.86 that suggests reduced non-specific binding compared to more basic piperidines, this compound is well-suited for inclusion in HTS compound collections. The recommended storage at -20°C in DMSO for up to 3 months aligns with standard compound management protocols, and procurement from suppliers providing analytical certification (NMR, HPLC purity ≥95%) ensures reproducibility across screening campaigns .

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